N-(3-氯-4-甲基苯基)-2-氧代-2,3-二氢-1H-苯并咪唑-5-磺酰胺

描述

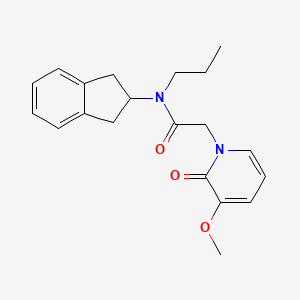

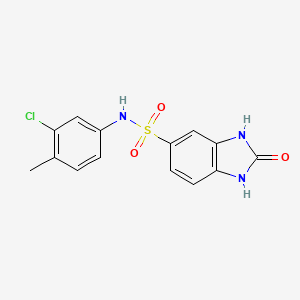

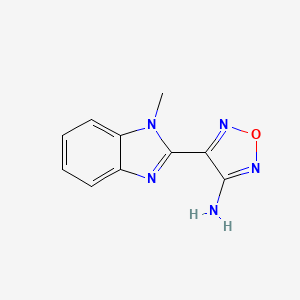

N-(3-chloro-4-methylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a compound that belongs to the benzimidazole sulfonamides class. Benzimidazole and sulfonamide moieties are prevalent in many pharmaceutically active molecules due to their broad range of biological activities. The synthesis and study of this compound are of interest for exploring its potential applications in various fields, excluding direct drug use and its associated pharmacological aspects.

Synthesis Analysis

The synthesis of benzimidazole-derived sulfonamides involves several steps, starting with the preparation of 2-(o-sulfamoylphenyl)benzimidazole from saccharin as a precursor. This intermediate can then be coordinated with divalent transition metals to yield complexes with potential antimicrobial activity. The synthesis process is characterized by reactions that involve condensation, amidation, and metal coordination, providing a pathway to explore various derivatives and their biological activities (Ashraf et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole-derived sulfonamides, including X-ray diffraction analysis, has shown that these compounds can exhibit different geometries around metal centers, such as tetrahedral geometry observed in some metal complexes. The molecular structures are crucial for understanding the reactivity and potential interactions of these compounds with biological targets (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole sulfonamides can participate in various chemical reactions, forming complexes with transition metals. These reactions often involve chelation through the sulfonamidate nitrogen and the endocyclic nitrogen of benzimidazole, leading to compounds with distinct chemical properties and potential biological activities. The chemical reactivity is influenced by the structure of the benzimidazole sulfonamide and the nature of the transition metals involved (Ashraf et al., 2016).

Physical Properties Analysis

The physical properties of benzimidazole-derived sulfonamides, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and the presence of functional groups. These properties are essential for the formulation and application of these compounds in various fields. Conductivity measurements and magnetic susceptibility studies also provide insights into the electronic properties of metal complexes derived from these sulfonamides (Ashraf et al., 2016).

Chemical Properties Analysis

The chemical properties of benzimidazole-derived sulfonamides, including their reactivity, stability, and interaction with biological molecules, are key factors in their application. The ability of these compounds to form stable complexes with metals and to exhibit antimicrobial activity against a range of bacterial and fungal strains is of particular interest for the development of new therapeutic agents. Their interaction with DNA and potential inhibition of bacterial growth highlight the importance of structural analysis and chemical characterization in the design of compounds with desired biological activities (Ashraf et al., 2016).

科学研究应用

抗菌活性

苯并咪唑和磺酰胺部分是几种药学活性分子的组成部分。研究表明,将这两种结构结合起来可以生成具有显著抗菌特性的化合物。例如,一项研究使用苯并咪唑衍生的磺酰胺合成了各种金属络合物,并评估了它们对一系列细菌和真菌菌株的抗菌活性。有趣的是,其中一些化合物,特别是那些含有钴的化合物,表现出显著的抗菌活性,尽管它们没有表现出抗真菌特性 (Ashraf 等人,2016 年)。

抗炎和抗氧化特性

另一项研究调查了新型磺酰胺衍生物的合成,以了解其潜在的抗炎、镇痛和抗氧化特性。还评估了这些衍生物的抗癌和抗 HCV 活性。其中一些化合物对 HCV NS5B RdRp 活性表现出显着的抑制作用,并在抗炎和镇痛试验中有效。这表明此类衍生物可能在治疗炎症相关疾病和丙型肝炎病毒感染方面具有治疗潜力 (Küçükgüzel 等人,2013 年)。

抗癌潜力

一项关于合成吲达帕胺衍生物的研究探讨了它们作为抗癌剂的潜力。在这些衍生物中,一种化合物对黑色素瘤细胞系表现出显着的促凋亡活性。这一发现突出了磺酰胺衍生物在癌症治疗中的潜力,特别是在靶向黑色素瘤等特定癌细胞系方面 (Yılmaz 等人,2015 年)。

抗结核活性

某些磺酰胺衍生物的合成和评估揭示了它们作为抗结核剂的潜力。这项研究表明,此类化合物可能有效对抗结核分枝杆菌,即引起结核病的细菌。该研究表明,这些化合物可以抑制结核分枝杆菌的生长,这在对抗结核病的持续斗争中具有重要意义 (Dighe 等人,2012 年)。

属性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c1-8-2-3-9(6-11(8)15)18-22(20,21)10-4-5-12-13(7-10)17-14(19)16-12/h2-7,18H,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJDJGIPOOXIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chloro-4-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618151.png)

![2-acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5618155.png)

![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5618160.png)

![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)

![ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5618176.png)

![1-(cyclohexylmethyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5618188.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5618198.png)

![3-(2-furyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5618238.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5618239.png)